molecular formula C10H16N4O B14020997 6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide CAS No. 827588-01-2

6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide

Cat. No.: B14020997
CAS No.: 827588-01-2
M. Wt: 208.26 g/mol
InChI Key: NGUCUWHPNZUAJT-UHFFFAOYSA-N
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Description

6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide is a heterocyclic organic compound that features a pyridine ring substituted with an amino group at the 6-position, an ethylaminoethyl group at the nitrogen atom, and a carboxamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-3-carboxylic acid.

    Amidation: The carboxylic acid group is converted to a carboxamide group through an amidation reaction. This can be achieved by reacting pyridine-3-carboxylic acid with ammonia or an amine in the presence of a coupling reagent such as carbodiimide.

    Amination: The amino group is introduced at the 6-position of the pyridine ring through a nucleophilic substitution reaction. This can be done by reacting the intermediate with an appropriate amine, such as ethylamine, under basic conditions.

    Final Product: The final step involves the introduction of the ethylaminoethyl group at the nitrogen atom. This can be achieved through a reductive amination reaction, where the intermediate is reacted with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Used in the study of enzyme inhibitors and receptor ligands.

    Chemical Synthesis: Acts as a building block for the synthesis of more complex heterocyclic compounds.

    Industrial Applications: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxamide: Lacks the amino and ethylaminoethyl groups, making it less versatile in chemical reactions.

    6-Amino-pyridine-3-carboxamide: Similar structure but lacks the ethylaminoethyl group, affecting its reactivity and applications.

    N-[2-(ethylamino)ethyl]pyridine-3-carboxamide: Lacks the amino group at the 6-position, altering its chemical properties.

Uniqueness

6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide is unique due to the presence of both amino and ethylaminoethyl groups, which enhance its reactivity and versatility in chemical synthesis. These functional groups allow for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C12H16N4O
  • Molecular Weight : 232.28 g/mol

The structure consists of a pyridine ring, an amino group, and an ethylamino side chain, which contribute to its biological properties.

Adenosine Receptor Interaction

Research indicates that derivatives of pyridine compounds can interact with adenosine receptors, particularly A1 and A3 subtypes. A study on related compounds demonstrated that modifications at the 6-position of the pyridine ring can enhance affinity for these receptors. For example, compounds with specific substitutions showed varying degrees of selectivity and potency as agonists at A3 receptors, which are implicated in various physiological processes such as inflammation and neuroprotection .

Anticancer Activity

Recent investigations into similar structures have highlighted their potential as anticancer agents. For instance, oxazolo[5,4-d]pyrimidine derivatives exhibited cytotoxic effects against several cancer cell lines by inhibiting the vascular endothelial growth factor receptor (VEGFR-2), suggesting that structural analogs like this compound may also possess anticancer properties .

Cytotoxicity Evaluation

In vitro studies have assessed the cytotoxic activity of various pyridine derivatives against human cancer cell lines. For example:

  • Compound : this compound
  • Cell Lines Tested : HT29 (colorectal adenocarcinoma), MCF7 (breast adenocarcinoma)
  • Results : The compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics.

Mechanistic Studies

Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins such as VEGFR-2. These studies suggest that specific functional groups within the compound enhance its binding affinity, contributing to its biological activity .

Data Summary

Activity Cell Line IC50 (µM) Reference
CytotoxicityHT2958.4
Adenosine Receptor BindingRat Brain Membranes9.7 - 107

Q & A

Basic Questions

Q. What are the common synthetic routes for 6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide, and how can reaction conditions be optimized for higher yield?

The synthesis of this compound typically involves multi-step reactions, including amidation, alkylation, and functional group modifications. A plausible route begins with the coupling of 6-aminopyridine-3-carboxylic acid with N-[2-(ethylamino)ethyl]amine under carbodiimide-mediated conditions (e.g., EDC/HOBt). Optimization strategies include:

  • Temperature control : Lower temperatures (0–5°C) during coupling to minimize side reactions .
  • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance amidation efficiency .
  • Solvent choice : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .
    Yield improvements may also involve post-reaction purification via column chromatography or recrystallization using ethanol/water mixtures .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm the presence of the ethylaminoethyl side chain and pyridine ring protons .
  • Infrared Spectroscopy (IR) : Stretching bands at ~1650 cm1^{-1} (amide C=O) and ~3300 cm1^{-1} (N-H) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion confirmation .
  • X-ray Crystallography : Resolves stereochemical ambiguities and confirms hydrogen-bonding networks in solid-state structures .

Q. What are the potential research applications of this compound in medicinal chemistry?

This compound serves as a versatile scaffold in drug discovery due to its:

  • Metal-binding capacity : The pyridine and ethylaminoethyl groups enable coordination with transition metals for catalytic or therapeutic applications .
  • Bioisosteric potential : Its structure mimics nicotinamide, making it a candidate for enzyme inhibition studies (e.g., PARP or sirtuin inhibitors) .
  • Permeability : The ethylaminoethyl side chain enhances cell membrane penetration, useful in CNS-targeted drug design .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Molecular Docking : Tools like AutoDock Vina simulate binding poses with proteins (e.g., kinases) to prioritize experimental targets .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in physiological environments .
    These methods reduce experimental trial-and-error by identifying promising interaction pathways .

Q. What strategies resolve discrepancies in spectral data (e.g., NMR shifts or IR bands) during analysis?

  • Cross-validation : Compare NMR data with X-ray crystallography results to confirm assignments .
  • Solvent standardization : Use deuterated solvents consistently to eliminate solvent-induced shift variations .
  • Dynamic IR studies : Monitor temperature-dependent band shifts to distinguish between tautomeric forms .
    Contradictions in 1H^1H NMR integrations may indicate impurities; repurify via preparative HPLC .

Q. What are the key considerations in designing a catalytic system for the amidation step in synthesis?

  • Catalyst selection : Palladium or copper catalysts enable efficient C-N coupling, but may require ligands (e.g., BINAP) to prevent side reactions .
  • Reaction monitoring : Use in situ FTIR or LC-MS to track intermediate formation and adjust stoichiometry .
  • Green chemistry principles : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for sustainable scaling .

Q. How can theoretical frameworks address contradictions in reported bioactivity data across studies?

  • Structure-Activity Relationship (SAR) models : Correlate substituent effects (e.g., amino group position) with bioactivity trends to identify outliers .
  • Meta-analysis : Statistically aggregate data from heterogeneous studies to distinguish assay-specific artifacts from true biological effects .
  • In silico toxicity screening : Tools like ProTox-II predict off-target interactions that may explain variability in experimental results .

Q. Methodological Tables

Table 1. Optimization Parameters for Amidation Reactions

ParameterOptimal RangeImpact on Yield
Temperature0–5°CReduces hydrolysis
Catalyst (EDC/HOBt)1.2–1.5 equivalentsMaximizes coupling
SolventDMFEnhances solubility
Reaction Time12–24 hoursCompletes conversion
Source: Derived from

Table 2. Key Spectral Benchmarks for Structural Validation

TechniqueExpected SignalFunctional Group Confirmed
1H^1H NMRδ 8.2–8.5 ppm (pyridine H)Aromatic ring
IR1650 cm1^{-1} (C=O stretch)Amide bond
HRMS[M+H]+ m/z = 237.1482 (calc.)Molecular formula
Source: Derived from

Properties

CAS No.

827588-01-2

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

6-amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C10H16N4O/c1-2-12-5-6-13-10(15)8-3-4-9(11)14-7-8/h3-4,7,12H,2,5-6H2,1H3,(H2,11,14)(H,13,15)

InChI Key

NGUCUWHPNZUAJT-UHFFFAOYSA-N

Canonical SMILES

CCNCCNC(=O)C1=CN=C(C=C1)N

Origin of Product

United States

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